3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
Description
Properties
IUPAC Name |
3-[(3-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGJTTYQHRBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Fluoroazetidine Core
According to Chinese patent CN105384673B, a key step in preparing 3-fluoroazetidine derivatives involves nucleophilic fluorination on azetidine precursors. The process includes:
- Starting from an azetidine intermediate bearing a suitable leaving group at the 3-position.
- Reaction with a fluorine source such as tetrabutylammonium fluoride or other fluoride salts under controlled conditions.
- Use of polar aprotic solvents like tetrahydrofuran (THF), acetonitrile, or dimethoxyethane to facilitate the substitution reaction.
- Temperature control (often 0–25 °C) to prevent side reactions and decomposition.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Fluorination of azetidine | Fluoride source (e.g., tetrabutylammonium fluoride) | THF, acetonitrile, dimethoxyethane | 0–25 °C | Regioselective fluorination at C-3 |
| Benzylation with 3-bromobenzyl halide | 3-Bromobenzyl bromide/chloride, base (triethylamine, K2CO3) | Dichloromethane, toluene, methanol | Ambient to reflux | Alkylation of azetidine nitrogen or carbon |
| Hydrochloride salt formation | HCl (gaseous or aqueous) | Ethyl acetate, ethanol | Ambient | Precipitation and purification |
Purification and Characterization
- Purification is typically achieved by extraction, washing with aqueous sodium bicarbonate or sodium carbonate to remove acidic impurities, drying over sodium sulfate, and column chromatography.
- Final compound is characterized by NMR spectroscopy (1H, 13C, 19F), mass spectrometry, and melting point determination to confirm structure and purity.
Research Findings and Advantages of the Methods
- The described synthetic methods provide high regioselectivity for fluorination, minimizing side products.
- Use of mild bases and solvents reduces degradation of the azetidine ring.
- Formation of the hydrochloride salt improves compound stability and handling.
- The methods are scalable and suitable for industrial application, with yields reported to be satisfactory for pharmaceutical intermediates.
Scientific Research Applications
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and fluoroazetidine moieties contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Azetidine Derivatives
Notes:
- 3,3-Difluoroazetidine HCl (Similarity: 0.81) shares the azetidine core and fluorine substitution but lacks the bromophenyl group, resulting in significantly lower molecular weight (141.54 vs. 296.57 g/mol) and reduced lipophilicity (clogP ≈ -0.5 vs. ~2.5 for the target compound) .
- 3-(3-Bromophenyl)-3-(trifluoromethyl)pyrrolidine HCl () features a five-membered pyrrolidine ring, which reduces ring strain compared to azetidine.
Biological Activity
Overview
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a synthetic organic compound with significant biological activity. Characterized by its unique azetidine structure, this compound has garnered attention for its potential therapeutic applications, especially in oncology and drug metabolism.
Chemical Structure and Properties
- Molecular Weight : 266.54 g/mol
- CAS Number : 2413886-71-0
- InChI Code : 1S/C10H11BrFN.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H
The compound features a five-membered azetidine ring with a bromine atom at the 3rd position and a fluorine atom, which contribute to its distinct chemical properties and biological activities.
Research indicates that this compound interacts with various biological targets:
- Cytochrome P450 Enzymes : The compound has been shown to modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism.
- MAPK/ERK Signaling Pathway : It inhibits this pathway, leading to reduced cell proliferation in certain cancer cell lines.
- Receptor Interactions : The bromophenyl and fluoroazetidine moieties enhance binding affinity to specific receptors and proteins, potentially altering cellular signaling pathways.
Anticancer Properties
The compound exhibits promising anticancer activity through its ability to inhibit cell proliferation in various cancer cell lines. The inhibition of the MAPK/ERK pathway is particularly significant as it is known to be involved in tumor growth and survival.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects, showing potential against various pathogens.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-(2-Bromophenyl)methyl-3-fluoroazetidine hydrochloride | 2098111-49-8 | Similar azetidine structure but different bromine position |
| 4-(Bromophenyl)azetidine | N/A | Lacks fluorine but shares the azetidine framework |
| 3-(Trifluoromethyl)piperidine hydrochloride | 2098106-95-5 | Contains trifluoromethyl group instead of bromine |
This table illustrates variations in halogen positioning and functional groups that influence their biological activities and synthetic utility.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
- Inhibition Studies : A study demonstrated that the compound effectively inhibited the proliferation of cancer cells in vitro, showcasing its potential as an anticancer agent.
- Enzyme Interaction Studies : Research showed that it interacts with cytochrome P450 enzymes, suggesting implications for drug-drug interactions and metabolic pathways.
- Antimicrobial Efficacy : Investigations into its antimicrobial properties revealed activity against specific bacterial strains, indicating potential applications in infectious disease treatment.
Q & A
Q. What are the optimal synthetic routes for 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3-bromophenyl aldehyde with 3-fluoroazetidine under acidic or basic catalysis. Ethanol or methanol is often used as a solvent to enhance reaction efficiency .
- Step 2 : Formation of the hydrochloride salt via treatment with HCl gas or concentrated hydrochloric acid to improve solubility .
- Optimization : Elevated temperatures (60–80°C) and catalysts like p-toluenesulfonic acid (pTSA) can increase reaction rates. Purification via recrystallization or column chromatography ensures high purity (>95%) .
Q. How does the hydrochloride salt form affect the compound’s physicochemical properties?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic dissociation, which is critical for in vitro assays (e.g., cell viability studies). Stability tests under varying pH (4–9) and temperature (4–25°C) show minimal degradation over 30 days when stored in desiccated conditions .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : H and C NMR confirm the azetidine ring structure and substituent positions. The fluorine atom’s deshielding effect is observable at ~-180 ppm in F NMR .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHBrClFN) with <2 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3-fluoroazetidine moiety in receptor binding?
- Methodological Answer :
- Comparative Analysis : Synthesize analogs with halogens (Cl, I) or hydrogen replacing fluorine. Test binding affinity using radioligand displacement assays (e.g., CHO cells expressing neuropeptide receptors) .
- Computational Modeling : Density Functional Theory (DFT) calculations predict electrostatic potential maps, revealing fluorine’s electron-withdrawing effects on the azetidine ring’s dipole moment .
Q. How can contradictory data on the compound’s biological activity be resolved?
- Methodological Answer :
- Variable Standardization : Re-evaluate assays under controlled conditions (e.g., A549 vs. HEK293 cell lines, serum-free media). For example, a viability reduction to 61% in A549 cells may differ in other models due to metabolic variability.
- Dose-Response Curves : Use Hill slope analysis to compare EC values across studies. Discrepancies may arise from impurities (>95% purity required) or solvent effects (DMSO vs. saline) .
Q. What strategies optimize the compound’s metabolic stability for in vivo applications?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots. Fluorine’s resistance to oxidative metabolism often improves half-life .
- Prodrug Design : Introduce ester or carbamate groups at the azetidine nitrogen to enhance bioavailability, followed by enzymatic cleavage in target tissues .
Key Considerations for Experimental Design
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity, critical for reproducible bioactivity .
- Solvent Selection : Prefer DMSO for stock solutions (≤0.1% final concentration) to avoid cytotoxicity artifacts .
- Control Experiments : Include azetidine derivatives without the bromophenyl group to isolate substituent-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
